Starting Material: The synthesis often starts with readily available compounds like normetazocine (2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan) [ [], [], [], [], [], [], [], [], [] ] or intermediates derived from simpler aromatic compounds [ [], [], [] ].
Key Transformations: The key step usually involves the alkylation of normetazocine with a suitably protected tetrahydrofurfuryl halide or its synthetic equivalent. This reaction forms the crucial ether linkage connecting the benzomorphan core with the tetrahydrofuran ring. [ [], [], [], [], [], [], [] ]
Stereochemical Control: The presence of multiple chiral centers in the molecule necessitates careful control of stereochemistry during synthesis. This is often achieved through the use of chiral starting materials, chiral auxiliaries, or specific reaction conditions that favor the formation of desired stereoisomers. [ [], [], [], [], [], [], [] ]
Benzomorphan Core: The molecule features the characteristic 6,7-benzomorphan structure, consisting of a benzene ring fused to a partially saturated nitrogen-containing heterocycle. [ [], [], [] ]
Tetrahydrofurfuryl Substituent: A tetrahydrofurfuryl group is attached to the nitrogen atom of the benzomorphan core via an ether linkage. This group contributes to the overall three-dimensional shape of the molecule and influences its interaction with opioid receptors. [ [], [], [] ]
Stereochemical Variations: The presence of multiple chiral centers in both the benzomorphan core and the tetrahydrofurfuryl substituent gives rise to numerous stereoisomers. The specific spatial arrangement of atoms in each stereoisomer dictates its pharmacological activity and binding affinity for opioid receptors. [ [], [], [], [], [], [], [] ]
Structural Studies: X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the three-dimensional structures of various 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan stereoisomers, providing crucial insights into the structure-activity relationships of these compounds. [ [], [], [], [], [], [] ]
Structure-Activity Relationship (SAR) Studies: Researchers synthesize a series of analogs by modifying the substituents on the benzomorphan core and the tetrahydrofurfuryl group to understand how these modifications affect the compound's pharmacological activity. [ [], [], [], [], [], [] ]
Radiolabeling: Introduction of radioactive isotopes, such as tritium ([3H]) or carbon-11 ([11C]), allows for tracking the compound's distribution and metabolism in biological systems. This is crucial for understanding its pharmacokinetic properties. [ [], [] ]
Developing Affinity Probes: The incorporation of specific reactive groups, such as electrophilic moieties, can be used to create affinity probes that bind irreversibly to opioid receptors. These probes help in identifying and characterizing opioid receptor subtypes. [ [] ]
Opioid Receptor Binding: The compound exhibits affinity for opioid receptors, particularly the kappa-opioid receptor subtype. The specific interactions between the molecule's functional groups and amino acid residues in the receptor's binding pocket dictate its binding affinity and selectivity. [ [], [], [], [] ]
Agonist/Antagonist Activity: Depending on the stereochemistry and substitution pattern, 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan can act as either an agonist or antagonist at opioid receptors. Agonists activate the receptor, while antagonists block its activation by other ligands. [ [], [], [], [], [], [], [], [], [], [] ]
Downstream Signaling: Binding to opioid receptors triggers a cascade of intracellular signaling events, ultimately leading to its pharmacological effects. This often involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP levels, and modulation of ion channel activity. [ [], [], [] ]
Pain Research: This compound serves as a valuable tool for investigating pain pathways and evaluating the role of the kappa-opioid receptor in pain perception and modulation. [ [], [], [], [] ]
Drug Discovery: By studying the structure-activity relationships of this compound and its analogs, researchers can identify structural features that contribute to analgesic activity and develop novel, more effective pain relievers with potentially fewer side effects. [ [], [], [], [], [], [] ]
Opioid Pharmacology: 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan and its derivatives help elucidate the complex pharmacology of opioid receptors, including their subtypes, signaling mechanisms, and potential therapeutic applications. [ [], [], [], [] ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: